molecular formula C21H30N2O4 B13905267 Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate

Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B13905267
M. Wt: 374.5 g/mol
InChI Key: QJMRECWTZXAXKR-UHFFFAOYSA-N
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Description

Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the [3+2] cycloaddition reaction, which is used to form the azetidine ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis . Detailed NMR spectroscopic experiments, HRMS, and elemental analysis are used to confirm the structure of the synthesized compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions. This includes the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings provide conformational flexibility, allowing the compound to interact with various biological macromolecules. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to its combination of azetidine and piperidine rings, along with the tert-butoxycarbonyl protecting group. This combination provides distinct structural and chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O4/c1-21(2,3)27-19(24)17-13-23(14-17)18-9-11-22(12-10-18)20(25)26-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3

InChI Key

QJMRECWTZXAXKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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